molecular formula C19H22N4O2S B2791186 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211292-69-1

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2791186
CAS RN: 1211292-69-1
M. Wt: 370.47
InChI Key: BCSFUMRBOVHEDZ-UHFFFAOYSA-N
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Description

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, also known as DBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBI is a member of the benzimidazole family of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer. Inhibition of CAIX has been shown to decrease tumor growth and metastasis. 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is its potential therapeutic properties in various diseases. 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, as well as potential use in the treatment of neurodegenerative diseases. However, one limitation of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to optimize the synthesis of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, or 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to exhibit various biochemical and physiological effects, and has potential use in the treatment of various diseases. Further research is needed to fully understand the potential of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole and optimize its use in therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves the condensation reaction of 2-(2,5-dimethylphenylsulfonyl)ethylamine and 1H-benzo[d]imidazole-2-carbaldehyde in the presence of a catalyst. The reaction yields 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole as a white crystalline powder with a melting point of 225-228°C.

Scientific Research Applications

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been found to exhibit potential therapeutic properties in various scientific research studies. It has been investigated for its anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-7-8-15(2)18(13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSFUMRBOVHEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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